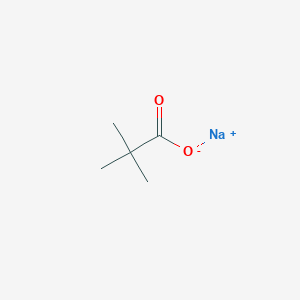
Sodium pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium pivalate, with the chemical formula C5H9NaO2, is a compound used in various chemical synthesis processes and as a reagent in organic chemistry. It is the sodium salt of pivalic acid, characterized by its carboxylate functional group attached to a methyl-branched carbon chain . This compound is commonly employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and compatibility with a wide range of reaction conditions .
作用机制
- MRs are steroid receptors secreted by the adrenal cortex, essential for regulating various metabolic processes, including electrolyte balance .
- The binding results in genetic transcription of cellular DNA to messenger RNA, leading to downstream effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Sodium pivalate interacts with various biomolecules in the body. One of the key interactions is with carnitine, a molecule that plays a crucial role in energy metabolism . This compound can decrease tissue carnitine concentration, potentially leading to impaired energy metabolism .
Cellular Effects
The effects of this compound on cells are primarily related to energy metabolism. By decreasing carnitine concentration, this compound can affect the function of mitochondria, the powerhouses of the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase I (CPT I), potentially leading to changes in energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study found that short-term administration of this compound led to a significant decrease in mitochondrial respiration on pyruvate/malate . Despite these changes in energy metabolism, no depression in cardiac function was observed during ischemia–reperfusion injury .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In one study, Wistar rats received this compound (40 mM) in their drinking water for 14 days . The study found that this dosage of this compound decreased carnitine concentration in the myocardium by 37% .
Metabolic Pathways
This compound is involved in the metabolism of carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as CrAT and CPT I, potentially leading to changes in metabolic flux or metabolite levels .
Subcellular Localization
Given its effects on mitochondrial function, it is likely that it may be localized to the mitochondria, where it can influence energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Sodium pivalate can be synthesized through the reaction of pivalic acid with sodium hydroxide. The reaction proceeds as follows:
(CH3)3CCO2H+NaOH→(CH3)3CCO2Na+H2O
This reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods: On an industrial scale, this compound is produced by the neutralization of pivalic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: Sodium pivalate undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with alkyl halides to form esters.
Oxidation Reactions: It can be oxidized to form pivalic acid.
Reduction Reactions: this compound can be reduced to form pivalaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and are carried out in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed:
Esters: Formed from substitution reactions.
Pivalic Acid: Formed from oxidation reactions.
Pivalaldehyde: Formed from reduction reactions.
科学研究应用
Sodium pivalate has a wide range of applications in scientific research:
相似化合物的比较
- Sodium acetate
- Sodium propionate
- Sodium butyrate
Comparison: Sodium pivalate is unique due to its branched methyl groups, which confer greater steric hindrance and stability compared to linear carboxylates like sodium acetate and sodium propionate . This increased stability makes this compound particularly useful in reactions requiring harsh conditions or prolonged reaction times .
属性
CAS 编号 |
1184-88-9 |
|---|---|
分子式 |
C5H10NaO2 |
分子量 |
125.12 g/mol |
IUPAC 名称 |
sodium;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |
InChI 键 |
GYDBFRBGTUUSBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[O-].[Na+] |
手性 SMILES |
CC(C)(C)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)(C)C(=O)O.[Na] |
| 1184-88-9 | |
Pictograms |
Irritant |
相关CAS编号 |
75-98-9 (Parent) |
同义词 |
2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


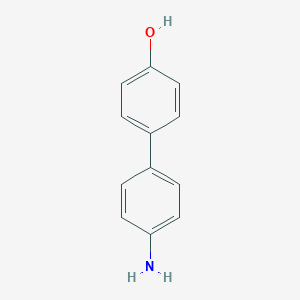
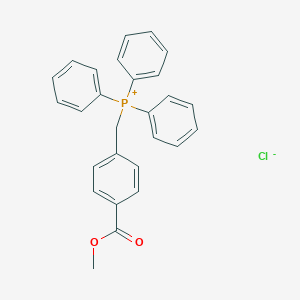
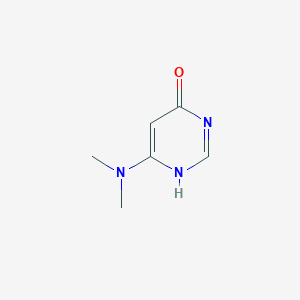
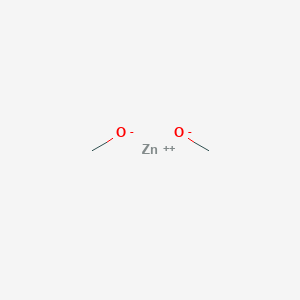

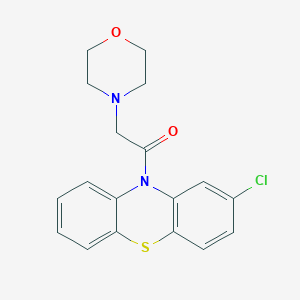

![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)
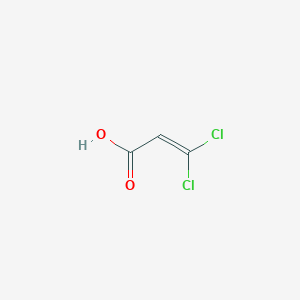
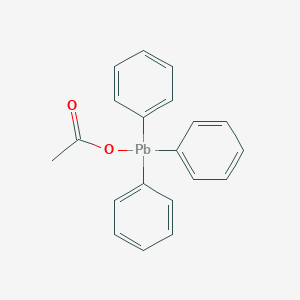
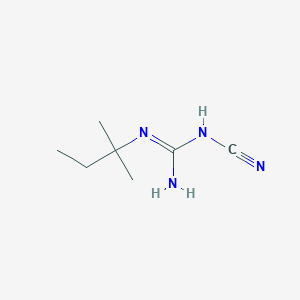
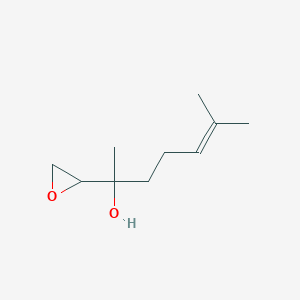
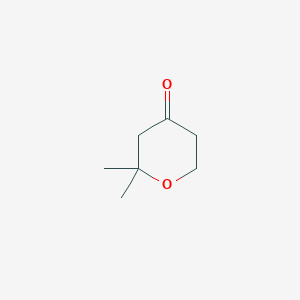
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
